molecular formula C9H13IN2O B2424975 3-Iodo-1-(3-methylbutyl)pyrazole-4-carbaldehyde CAS No. 1946813-77-9

3-Iodo-1-(3-methylbutyl)pyrazole-4-carbaldehyde

Cat. No.: B2424975
CAS No.: 1946813-77-9
M. Wt: 292.12
InChI Key: PVGLELFWQXMGAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-1-(3-methylbutyl)pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry. This compound is characterized by the presence of an iodine atom at the 3-position, a 3-methylbutyl group at the 1-position, and an aldehyde group at the 4-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1-(3-methylbutyl)pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, followed by iodination and subsequent functional group transformations . Another approach involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of pyrazole synthesis, such as the use of catalytic systems and optimized reaction conditions, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-(3-methylbutyl)pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.

    Oxidizing Agents: Agents like potassium permanganate or chromium trioxide are used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can yield carboxylic acids and alcohols, respectively.

Scientific Research Applications

3-Iodo-1-(3-methylbutyl)pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-Iodo-1-(3-methylbutyl)pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The iodine atom and aldehyde group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-1-methylpyrazole-4-carbaldehyde: Similar structure but lacks the 3-methylbutyl group.

    3-Iodo-1-(3-methylbutyl)pyrazole: Similar structure but lacks the aldehyde group.

    1-(3-Methylbutyl)pyrazole-4-carbaldehyde: Similar structure but lacks the iodine atom.

Uniqueness

3-Iodo-1-(3-methylbutyl)pyrazole-4-carbaldehyde is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the iodine atom enhances its electrophilicity, while the 3-methylbutyl group provides steric bulk that can influence its binding interactions.

Properties

IUPAC Name

3-iodo-1-(3-methylbutyl)pyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IN2O/c1-7(2)3-4-12-5-8(6-13)9(10)11-12/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGLELFWQXMGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=C(C(=N1)I)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.